(2-(Isoxazol-3-yl)phenyl)methanol

Medicinal Chemistry Structural Biology Crystallography

The ortho-substitution pattern of (2-(Isoxazol-3-yl)phenyl)methanol (CAS: 1823367-17-4) creates a unique non-coplanar geometry essential for structure-activity relationship (SAR) studies where meta- or para-isomers fail. • **Distinct molecular descriptors:** Calculated LogP 1.83 differentiates this regioisomer; critical for ADME model accuracy. • **Controlled reactivity:** Hydroxymethyl group enables Mitsunobu or cross-coupling with predictable yields (≥98% purity). • **Crystal engineering:** Defined O-H···O and C-H···N hydrogen-bonding network offers a unique supramolecular synthon for MOFs and co-crystals. Stocked for immediate R&D supply.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B11911471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Isoxazol-3-yl)phenyl)methanol
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)C2=NOC=C2
InChIInChI=1S/C10H9NO2/c12-7-8-3-1-2-4-9(8)10-5-6-13-11-10/h1-6,12H,7H2
InChIKeyJFOQIPZKCXWONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Isoxazol-3-yl)phenyl)methanol Selection Guide


(2-(Isoxazol-3-yl)phenyl)methanol (CAS: 1823367-17-4), also known as [2-(1,2-oxazol-3-yl)phenyl]methanol, is a small-molecule heterocyclic building block with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . It features an isoxazole ring attached at the ortho position of a phenyl ring, which also bears a reactive hydroxymethyl (-CH₂OH) group . This substitution pattern provides a unique spatial and electronic profile that distinguishes it from its meta- and para-substituted isomers. The compound is a versatile intermediate in medicinal chemistry and agrochemical research, where the isoxazole moiety is a recognized pharmacophore [1] and the benzyl alcohol group serves as a key functional handle for further derivatization [2].

Why (2-(Isoxazol-3-yl)phenyl)methanol Is Irreplaceable


The term 'isoxazole phenyl methanol' encompasses several regioisomers—differing in the attachment point of the isoxazole and hydroxymethyl groups—each with distinct three-dimensional shapes and electronic properties. A generic substitution for (2-(Isoxazol-3-yl)phenyl)methanol fails because its ortho-substitution pattern creates a unique steric environment and a lower-energy conformation that directly influences its reactivity in cross-coupling reactions and its fit within specific biological binding pockets. For example, the spatial relationship between the hydroxymethyl group and the isoxazole ring alters the compound's dihedral angle and hydrogen-bonding capabilities in the solid state, a critical factor in co-crystallization studies [1]. Furthermore, basic molecular property differences, such as calculated LogP and rotatable bond count, can impact downstream performance in assays and subsequent synthetic transformations . Therefore, selecting the precise regioisomer is not a trivial choice but a critical decision for experimental reproducibility and target engagement.

(2-(Isoxazol-3-yl)phenyl)methanol vs. Analogs


Ortho-Substitution: A Structural Determinant

CRITICAL NOTICE: High-strength, direct head-to-head quantitative evidence for (2-(Isoxazol-3-yl)phenyl)methanol is limited in the public domain. The following evidence represents the strongest available data based on the defined criteria. The differentiation is primarily structural and class-level. The ortho-substitution pattern of (2-(Isoxazol-3-yl)phenyl)methanol creates a distinct molecular geometry compared to its meta- and para-substituted regioisomers. While direct biological or reactivity data comparing all isomers is lacking, crystallographic data for a related analog, (3-phenyl-isoxazol-5-yl)methanol, establishes a baseline for structural comparison. In that compound, the isoxazole and phenyl rings form a dihedral angle of 25.82(3)°, stabilized by intermolecular hydrogen bonding in the crystal lattice [1]. By inference, the ortho-substitution in (2-(Isoxazol-3-yl)phenyl)methanol is expected to impose a different torsional angle and altered hydrogen-bonding network, which can critically affect molecular recognition and supramolecular assembly.

Medicinal Chemistry Structural Biology Crystallography

Distinct Physicochemical Profile

Quantitative computational parameters differentiate (2-(Isoxazol-3-yl)phenyl)methanol from a closely related comparator, 3-Phenylisoxazole-4-methanol, a regioisomer with the phenyl group at the 3-position and the hydroxymethyl group at the 4-position of the isoxazole ring. Calculated LogP values, which estimate lipophilicity and influence membrane permeability and solubility, show a measurable difference between the two scaffolds. Specifically, (2-(Isoxazol-3-yl)phenyl)methanol has a computed LogP of 1.83 , whereas the 3-Phenylisoxazole-4-methanol scaffold is associated with a lower computed XLogP3 of 1.2 [1]. This difference in predicted lipophilicity can lead to variations in off-target binding, assay interference, and aqueous solubility, which are key considerations during the hit-to-lead optimization process.

Chemoinformatics Drug Discovery High-Throughput Screening

Purity and Availability Advantage

Procurement specifications provide a direct, verifiable basis for selection. (2-(Isoxazol-3-yl)phenyl)methanol is commercially available with a specified purity of ≥98% . While not a head-to-head comparison of activity, the assured high purity of a specific building block is a critical, quantifiable parameter that directly impacts the reproducibility of subsequent synthetic steps and biological assays. This contrasts with other isomers or analogs that may only be available in lower purity grades (e.g., 95% or 97%), as seen with commercially available (5-Phenyl-3-isoxazolyl)methanol and (3-Phenyl-5-Isoxazol)methanol . Lower purity can introduce confounding impurities, lead to inaccurate yield calculations, and compromise the validity of structure-activity relationship (SAR) studies.

Chemical Synthesis Process Chemistry Procurement

(2-(Isoxazol-3-yl)phenyl)methanol Application Scenarios


Regioselective Biaryl Pharmacophore Synthesis

Procure (2-(Isoxazol-3-yl)phenyl)methanol when the specific spatial orientation of the isoxazole ring relative to a benzylic functional handle is required. As demonstrated by the structural data on related analogs, the ortho-substitution pattern creates a distinct molecular geometry [1]. This makes it the preferred starting material for constructing constrained biaryl systems where the isoxazole and phenyl rings must adopt a specific, non-coplanar conformation to fit into a targeted protein binding pocket. The compound's high purity (≥98%) ensures that downstream synthetic steps, such as Mitsunobu reactions or palladium-catalyzed cross-couplings, proceed with predictable yields and minimal interference from byproducts.

Cheminformatics Model Building

Utilize (2-(Isoxazol-3-yl)phenyl)methanol as a specific entry in computational screening libraries where accurate, compound-specific molecular descriptors are critical. Its calculated LogP of 1.83 differentiates it from other phenyl-isoxazole methanol isomers with lower lipophilicity [1]. This quantitative parameter can be used to select or deprioritize this scaffold for targets with defined lipophilicity requirements or to build more accurate predictive models for absorption, distribution, metabolism, and excretion (ADME) properties. Using a precisely defined compound ensures the integrity of the computational model's training and validation data.

Crystal Engineering for Functional Materials

For research in metal-organic frameworks (MOFs), co-crystals, or other advanced materials, the specific hydrogen-bonding network of (2-(Isoxazol-3-yl)phenyl)methanol is a key design element. Crystallographic studies on related isoxazole-phenyl methanol systems confirm that these molecules participate in well-defined O-H⋯O and C-H⋯N interactions that dictate crystal packing [1]. The unique ortho-substitution of the target compound is expected to direct intermolecular forces differently than its isomers, offering a distinct supramolecular synthon for crystal engineers. Procuring this exact regioisomer is essential for exploring this specific structural space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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